Benzyl 3-methoxy-4-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-methoxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-8-9-14(10-15(12)18-2)16(17)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBLEXRPYZJGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Pathways for Benzyl (B1604629) 3-methoxy-4-methylbenzoate
The formation of Benzyl 3-methoxy-4-methylbenzoate is primarily achieved through the esterification of its parent carboxylic acid, 3-methoxy-4-methylbenzoic acid, with benzyl alcohol. Several established esterification protocols can be effectively employed for this transformation.
Esterification Reactions of 3-Methoxy-4-methylbenzoic Acid
Fischer-Speier Esterification: This classical method involves the direct reaction of 3-methoxy-4-methylbenzoic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com The reaction is typically carried out under reflux conditions to facilitate the removal of water, which is formed as a byproduct, thereby driving the equilibrium towards the formation of the ester. operachem.compbworks.com The general reaction is as follows:
C₉H₁₀O₃ + C₇H₈O ⇌ C₁₆H₁₆O₃ + H₂O
Steglich Esterification: For substrates that may be sensitive to the harsh conditions of Fischer esterification, the Steglich method offers a milder alternative. organic-chemistry.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgrsc.org The reaction proceeds at room temperature and is particularly advantageous for sterically hindered alcohols or acid-labile compounds. organic-chemistry.org The primary drawback of this method is the formation of dicyclohexylurea as a byproduct, which needs to be removed by filtration.
| Parameter | Fischer-Speier Esterification | Steglich Esterification |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | DCC, DMAP |
| Temperature | Reflux | Room Temperature |
| Advantages | Inexpensive reagents, simple procedure | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh conditions, potential for side reactions | Formation of byproduct, more expensive reagents |
Alternative Synthetic Routes to this compound
Beyond direct esterification, other synthetic strategies can be envisioned for the preparation of this compound.
Williamson-like Ether Synthesis: An alternative approach involves the reaction of the sodium salt of 3-methoxy-4-methylbenzoic acid with benzyl chloride. This method, analogous to the Williamson ether synthesis, offers a different pathway to the target ester. A patent describing the synthesis of hydroxybenzoic benzyl esters from the corresponding acids and benzyl chloride suggests that this can be a viable route, potentially facilitated by a phase-transfer catalyst or an appropriate amide solvent. google.com
Transesterification: Another potential route is the transesterification of a simpler ester of 3-methoxy-4-methylbenzoic acid, such as methyl 3-methoxy-4-methylbenzoate, with benzyl alcohol. This reaction is typically catalyzed by either an acid or a base. Studies on the transesterification of methyl benzoate (B1203000) to benzyl benzoate have demonstrated high conversions, suggesting this could be an efficient method. researchgate.net
Precursor Synthesis Strategies for 3-Methoxy-4-methylbenzoic Acid
The availability of the precursor, 3-methoxy-4-methylbenzoic acid, is crucial for the synthesis of the target benzyl ester. This aromatic carboxylic acid can be prepared through several synthetic routes, starting from more readily available materials.
Derivatization from Toluic Acid Analogues
A logical synthetic approach starts from derivatives of p-toluic acid (4-methylbenzoic acid). One plausible route involves the nitration of p-toluic acid to introduce a nitro group at the 3-position, followed by reduction of the nitro group to an amino group, diazotization, and subsequent methoxylation. A more direct approach could involve the nitration of a p-toluic acid derivative followed by nucleophilic aromatic substitution of the nitro group with a methoxy (B1213986) group, although this is generally less common for nitro groups on an activated ring. A patent for the preparation of 3-nitro-4-methoxybenzoic acid describes a multi-step synthesis starting from o-nitrophenyl methyl ether, highlighting the feasibility of building the desired substitution pattern on a toluene-based framework. google.com
Oxidative Pathways to Substituted Benzoic Acids
The oxidation of a suitable precursor, such as 3-methoxy-4-methylbenzaldehyde (B1309371) or 3-methoxy-4-methyltoluene, can yield 3-methoxy-4-methylbenzoic acid. Aromatic aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid. The oxidation of alkylbenzenes typically requires more vigorous conditions. For instance, the oxidation of the methyl group of 3-methoxy-4-methyltoluene with a strong oxidizing agent like potassium permanganate in alkaline solution, followed by acidification, would yield the desired carboxylic acid.
Methylation Approaches for Hydroxy-substituted Benzoic Acids
A common and effective method for the synthesis of 3-methoxy-4-methylbenzoic acid is the methylation of the corresponding hydroxy-substituted precursor, 3-hydroxy-4-methylbenzoic acid. google.com This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). google.com A patent describes a process where a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid is reacted with dimethyl sulfate in an aqueous solution of potassium hydroxide to produce methyl 3-methoxy-4-methylbenzoate, with the unreacted 3-methoxy-4-methylbenzoic acid being recovered and recycled. google.com This indicates that the methylation of the hydroxyl group is a well-established and efficient process.
| Starting Material | Reagents | Product | Reaction Type |
| 3-hydroxy-4-methylbenzoic acid | Dimethyl sulfate, KOH | 3-methoxy-4-methylbenzoic acid | Methylation |
| 5-Bromo-2-methylphenol | 1. NaOH, Mg, Et₂O 2. CO₂ | 3-methoxy-4-methylbenzoic acid | Grignard carboxylation |
| 3-methoxy-4-methyltoluene | KMnO₄, H₂O, heat | 3-methoxy-4-methylbenzoic acid | Oxidation |
Synthetic Routes to Related Benzyl Benzoate Derivatives
The synthesis of benzyl benzoate derivatives, a class of compounds to which this compound belongs, leverages several powerful cross-coupling and esterification methodologies. These techniques are fundamental in constructing the core biphenyl (B1667301) and benzyl ester scaffolds found in many complex organic molecules.
Suzuki-Miyaura Cross-Coupling in Biphenyl Benzoate Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or triflate. libretexts.org Its utility extends to the synthesis of biphenyl structures that can be precursors to or part of more complex benzyl benzoate derivatives. gre.ac.ukresearchgate.net
A notable application involves the synthesis of (benzyl)biphenyls through a successive Suzuki-Miyaura coupling strategy. nih.gov For instance, a bromo- and chloro-substituted benzyl ester can react sequentially with two different boronic acids. nih.gov The ester functional group demonstrates an intermediate reactivity compared to chloro and bromo groups, which allows for selective coupling. nih.gov This method facilitates the creation of diverse (benzyl)biphenyls under relatively mild, aerobic conditions. nih.gov
The synthesis of biaryl units from tyrosine derivatives using potassium aryl- and heteroaryltrifluoroborate salts further highlights the versatility of this reaction. scielo.br This approach, catalyzed by palladium acetate, allows for the creation of complex, biologically relevant molecules containing the biphenyl moiety. scielo.br
| Catalyst System | Coupling Partners | Key Features |
| Pd(OAc)₂ / Ligand | Aryl Halide & Arylboronic Acid | Forms C(sp²)–C(sp²) bonds; fundamental for biphenyl synthesis. libretexts.orgresearchgate.net |
| Pd Catalyst | Bromo- and Chloro-substituted Benzyl Esters & Boronic Acids | Allows for successive, selective coupling to form (benzyl)biphenyls. nih.gov |
| Pd(OAc)₂ | L-N-t-butyloxycarbonyltyrosine methyl ester & Potassium aryltrifluoroborate salts | Enables synthesis of biarylic units from amino acid derivatives. scielo.br |
Ullmann Coupling Methodologies for Substituted Biphenyls
The Ullmann coupling reaction is a classic method for synthesizing symmetrical and unsymmetrical biaryl compounds through the copper-mediated coupling of two aryl halides. vedantu.com While traditional Ullmann reactions often require high temperatures, modern variations have improved yields and conditions. nih.gov
For example, in the synthesis of sterically hindered polychlorinated biphenyl (PCB) derivatives, the Ullmann coupling has been employed, although Suzuki coupling often provides superior yields (20–38% for Ullmann vs. 65–98% for Suzuki). nih.gov The lower yields in Ullmann coupling can sometimes be attributed to homo-coupling side reactions. nih.gov
A template-directed intramolecular Ullmann coupling has been developed for the synthesis of 2,2′-disubstituted unsymmetrical biphenyls. rsc.org This approach utilizes salicyl alcohol as a template to facilitate an intramolecular reaction of a diester intermediate, leading to high yields of the cyclized product, which can then be converted to the desired unsymmetrical biphenyl. rsc.org
| Coupling Type | Reagents | Substrates | Yields |
| Classic Intermolecular | Copper bronze | Iodinated and chlorinated benzenes | 20-38% nih.gov |
| Template-Directed Intramolecular | Copper | Aroyl chlorides and salicyl alcohol | High yields rsc.org |
| Solvent-Free | Copper catalyst | 1-iodo-2-nitrobenzene | ~50-90% conversion rsc.org |
Enzymatic Decarboxylative Coupling for Aromatic Compounds
Decarboxylative cross-coupling has emerged as a significant strategy for forming C–C bonds, often utilizing carboxylic acids as readily available starting materials. nih.govacs.org While many of these reactions are mediated by transition metals like palladium, nickel, or iron, the underlying principle of removing a carboxyl group to generate a reactive intermediate is inspired by biological processes. nih.govacs.orgelsevierpure.com
In some systems, manganese complexes can react with diacyl peroxides, leading to the formation of a C-centered radical after decarboxylation. acs.org This radical can then participate in C-C bond formation. acs.org This process, while not strictly enzymatic in the examples provided, mimics the kind of transformations seen in biological systems where enzymes handle decarboxylation events. acs.org The development of metallaphotoredox catalysis, using combinations like iron and nickel, has further expanded the scope of decarboxylative couplings, allowing for the arylation of various carboxylic acids. acs.org
Synthesis of Complex Benzyl Esters for Bioactive Applications
The synthesis of benzyl esters, particularly those with complex structures intended for biological applications, can be achieved through various modern esterification techniques. These methods often aim to be mild and tolerant of other functional groups within the molecule.
One such method involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a neutral reagent for benzylating carboxylic acids. beilstein-journals.org This reagent is generated in situ from 2-benzyloxypyridine and methyl triflate. beilstein-journals.org This protocol is effective for creating benzyl esters from complex carboxylic acids, such as Mosher's acid, in high yield (98%). beilstein-journals.org
| Method | Reagents | Key Features |
| In situ Reagent Formation | 2-Benzyloxypyridine, Methyl Triflate, Triethylamine | Mild, neutral conditions suitable for sensitive substrates. beilstein-journals.org |
| C(sp³)–H Functionalization | TBAI, TBHP | Direct synthesis from alkyl azaarenes and benzyl alcohols. researchgate.net |
| Active Splicing Strategy | Chloro-substituted benzyl alcohols and various acids | Design and synthesis of esters with specific biological activities. nih.gov |
Chemical Transformations of this compound and Analogues
The reactivity of this compound and related structures is largely dictated by the functional groups present: the ester, the aromatic rings, and the methyl group on the benzoate ring.
Side-Chain Halogenation (e.g., Bromination) of Methyl Benzoates
The methyl group on the benzene (B151609) ring of a methyl benzoate is susceptible to free-radical halogenation at the benzylic position. libretexts.org This reaction typically occurs under UV light or with a radical initiator. youtube.comlibretexts.org For instance, when methylbenzene (toluene) is treated with chlorine in the presence of UV light, substitution occurs on the methyl group, leading to (chloromethyl)benzene, (dichloromethyl)benzene, and (trichloromethyl)benzene. libretexts.org
This side-chain halogenation is distinct from electrophilic aromatic substitution, which occurs on the ring itself in the presence of a Lewis acid catalyst and in the absence of UV light. libretexts.org The benzylic C-H bonds are weaker and more susceptible to radical cleavage, a fact that is exploited in these reactions. libretexts.org This transformation is a key step for further functionalization, as the resulting benzylic halide is a versatile intermediate for introducing other groups.
| Reagent | Conditions | Product |
| Chlorine (Cl₂) | UV light | (Chloromethyl)benzene and further chlorinated products libretexts.org |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | (Bromomethyl)benzene libretexts.org |
Oxidation Reactions of Methoxy and Methyl Groups on Related Structures
The oxidation of substituted aromatic compounds is a fundamental transformation in organic synthesis. The methoxy and methyl groups attached to the benzene ring in structures related to this compound exhibit distinct reactivities under oxidative conditions.
Oxidation of the Methyl Group: Strong oxidizing agents typically convert methyl groups on an aromatic ring into carboxylic acids. For instance, toluene (B28343) and its derivatives can be oxidized to benzoic acids. ncert.nic.in However, by selecting appropriate reagents, the oxidation can be halted at the aldehyde stage. ncert.nic.in One common method involves the use of chromyl chloride (CrO₂Cl₂) in a process known as the Etard reaction, which transforms the methyl group into a chromium complex that hydrolyzes to the corresponding benzaldehyde. ncert.nic.in Another approach uses chromic oxide (CrO₃) in acetic anhydride (B1165640) to form a benzylidene diacetate, which can then be hydrolyzed to the aldehyde. ncert.nic.in
Oxidation of the Methoxy Group and Benzyl Ethers: The oxidation of methoxy-substituted benzyl alcohols, which are models for lignin (B12514952) derivatives, has been studied using bimetallic catalysts. unimi.itresearchgate.net The position of the methoxy group on the aromatic ring can significantly influence the catalytic activity. unimi.itresearchgate.net
Furthermore, benzyl methyl ethers can undergo oxidation with N-Bromosuccinimide (NBS) to selectively yield either aromatic aldehydes or aromatic methyl esters, depending on the reaction conditions. nih.gov Controlling the amount of NBS and the reaction temperature allows for either mono- or di-bromination of the benzyl methyl ether. The mono-brominated intermediate can eliminate methyl bromide to form an aldehyde, while the di-brominated intermediate can be hydrolyzed to produce an aromatic methyl ester. nih.gov
| Reaction Type | Reagent(s) | Substrate Example | Product Type |
| Methyl Group Oxidation | Strong Oxidizing Agents | Toluene | Benzoic Acid |
| Methyl Group Oxidation (Controlled) | Chromyl Chloride (CrO₂Cl₂) | Toluene | Benzaldehyde |
| Benzyl Methyl Ether Oxidation | 1 equiv. NBS | Benzyl Methyl Ether | Aromatic Aldehyde |
| Benzyl Methyl Ether Oxidation | 2 equiv. NBS, H₂O | Benzyl Methyl Ether | Aromatic Methyl Ester |
Reduction Reactions of Carboxylic Acid Moieties in Analogues
The reduction of the carboxylic acid moiety, specifically the ester group in benzoate analogues, is a key transformation for producing alcohols. Esters, like carboxylic acids, require strong reducing agents for this conversion. youtube.com
Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent capable of reducing esters to primary alcohols. libretexts.org The reaction proceeds through an aldehyde intermediate, which is more reactive than the starting ester and is therefore further reduced without being isolated. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce esters. libretexts.org
Another reagent, diisobutylaluminum hydride (DIBAL-H), can be used to reduce esters to aldehydes. libretexts.orgchemistrysteps.com This reaction is typically performed at low temperatures, such as -78 °C, to prevent the further reduction of the aldehyde product. libretexts.org
Catalytic hydrogenation can also be employed. While carbonyl groups are generally less reactive than carbon-carbon double or triple bonds, using a platinum catalyst with increased temperature and pressure can reduce aldehydes and ketones. idc-online.com However, esters are comparatively unreactive under these conditions. idc-online.com
| Reagent | Substrate | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Ester | Primary Alcohol | A strong reducing agent; an aldehyde is a non-isolatable intermediate. libretexts.org |
| Sodium Borohydride (NaBH₄) | Ester | No Reaction | Not a sufficiently strong reducing agent for esters. libretexts.org |
| Diisobutylaluminum Hydride (DIBAL-H) | Ester | Aldehyde | Reaction is run at low temperatures (-78°C) to isolate the aldehyde. libretexts.org |
Electrophilic Aromatic Substitution Reactions on Aromatic Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new functional groups onto an aromatic ring. numberanalytics.com The reaction proceeds in two main steps: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The substituents already present on the benzene ring significantly influence both the rate of the reaction and the position of the incoming electrophile. wikipedia.org These substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org
In a structure like this compound, the aromatic ring derived from benzoic acid has three substituents to consider:
The Ester Group (-COOBn): This group is electron-withdrawing and acts as a deactivating, meta-directing group. numberanalytics.comquora.com
The Methoxy Group (-OCH₃): This is an electron-donating group and is considered activating and ortho-, para-directing. wikipedia.org
The Methyl Group (-CH₃): This is a weakly electron-donating group, which is activating and ortho-, para-directing.
The directing effects of these groups are in opposition. The methoxy and methyl groups direct incoming electrophiles to the ortho and para positions relative to themselves, while the ester group directs to the meta position. In studies of the nitration of benzoic esters, the meta-nitro product is predominantly formed, indicating the strong meta-directing effect of the ester group. libretexts.org For example, the nitration of a benzoic ester yielded 73% meta-nitro product, along with 22% ortho and 5% para isomers. libretexts.org
| Substituent on Benzene Ring | Electronic Effect | Directing Influence |
| Ester (-COOR) | Electron-Withdrawing (Deactivating) | Meta |
| Methoxy (-OCH₃) | Electron-Donating (Activating) | Ortho, Para |
| Methyl (-CH₃) | Electron-Donating (Activating) | Ortho, Para |
Ester Hydrolysis and Interconversion Reactions
Ester hydrolysis is the reverse of esterification, cleaving the ester bond to yield a carboxylic acid and an alcohol. For benzyl esters, this reaction produces the corresponding benzoic acid and benzyl alcohol.
Hydrolysis can be achieved under various conditions:
Alkaline Hydrolysis: This is a common method, often referred to as saponification. The reaction of a benzyl ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH), leads to the formation of the sodium salt of the carboxylic acid and benzyl alcohol. researchgate.net Studies on the alkaline hydrolysis of benzyl benzoate have been conducted using various solid catalysts in water. researchgate.net
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, esters can be hydrolyzed back to their constituent carboxylic acid and alcohol. This is a reversible equilibrium-controlled process.
Water Hydrolysis at High Temperatures: Benzyl esters can be hydrolyzed using only water at elevated temperatures (40°C to 320°C) and pressures. google.com This process avoids the use of strong acids or bases. After hydrolysis, cooling the mixture can lead to phase separation, allowing for easier isolation of the benzyl alcohol and benzoic acid products. google.com
The rate of hydrolysis can vary depending on the specific structure of the benzyl ester. archive.org For example, the hydrolysis rates of benzyl salicylate (B1505791) and benzyl benzoate are different, which can be a factor in their chemical and physiological properties. archive.org
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzyl (B1604629) 3-methoxy-4-methylbenzoate
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed molecular map can be constructed.
While experimental ¹H NMR data for Benzyl 3-methoxy-4-methylbenzoate is not available, a predicted spectrum can be deduced by examining its structural components: the benzyl group and the 3-methoxy-4-methylbenzoate group.
The benzyl group would exhibit two characteristic signals:
A singlet for the two benzylic protons (-CH₂-), anticipated to appear in the range of δ 5.0-5.4 ppm. This significant downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester and the aromatic ring.
A multiplet for the five protons of the phenyl ring, typically found between δ 7.2 and 7.5 ppm.
The 3-methoxy-4-methylbenzoate portion would show:
Three aromatic protons on the benzoate (B1203000) ring. Their specific shifts and coupling patterns would depend on their positions relative to the methoxy (B1213986), methyl, and ester groups.
A singlet for the three protons of the methoxy group (-OCH₃), expected around δ 3.8-4.0 ppm.
A singlet for the three protons of the methyl group (-CH₃), anticipated at approximately δ 2.2-2.5 ppm.
Predicted ¹H NMR Data for this compound:
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.8 | Multiplet | 3H | Aromatic protons (benzoate ring) |
| ~7.2-7.5 | Multiplet | 5H | Aromatic protons (benzyl ring) |
| ~5.0-5.4 | Singlet | 2H | Benzylic protons (-CH₂-) |
| ~3.8-4.0 | Singlet | 3H | Methoxy protons (-OCH₃) |
| ~2.2-2.5 | Singlet | 3H | Methyl protons (-CH₃) |
Similarly, a predicted ¹³C NMR spectrum can be outlined. The spectrum would show distinct signals for each unique carbon atom in the molecule.
Key predicted signals include:
A signal for the carbonyl carbon (C=O) of the ester group, expected in the δ 165-175 ppm region.
Signals for the aromatic carbons, which would span a range from approximately δ 110 to 160 ppm. The specific shifts would be influenced by the attached substituents (methoxy, methyl, and ester groups).
A signal for the benzylic carbon (-CH₂-), anticipated around δ 65-70 ppm.
A signal for the methoxy carbon (-OCH₃) at roughly δ 55-60 ppm.
A signal for the methyl carbon (-CH₃), expected in the upfield region, around δ 15-25 ppm.
Predicted ¹³C NMR Data for this compound:
| Predicted Chemical Shift (δ ppm) | Assignment |
| ~165-175 | Carbonyl carbon (C=O) |
| ~110-160 | Aromatic carbons |
| ~65-70 | Benzylic carbon (-CH₂-) |
| ~55-60 | Methoxy carbon (-OCH₃) |
| ~15-25 | Methyl carbon (-CH₃) |
In the absence of experimental 1D NMR data, a discussion of advanced 2D NMR techniques remains theoretical. However, were the data available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular fragments. For instance, an HMBC experiment would show correlations between the benzylic protons and the carbonyl carbon, as well as with the carbons of the benzyl ring, definitively confirming the ester linkage.
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the most prominent IR absorption bands would be associated with the ester, ether, and aromatic functionalities.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹.
C-O Stretch: Two distinct C-O stretching vibrations would be present. The C-O stretch of the ester linkage is anticipated around 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric). The C-O stretch of the methoxy group would also appear in this region.
C-H Stretch: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and benzylic groups would appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| ~3030-3100 | C-H stretch | Aromatic |
| ~2850-2960 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1720-1740 | C=O stretch | Ester |
| ~1450-1600 | C=C stretch | Aromatic |
| ~1250-1300 | C-O stretch | Ester, Ether |
| ~1000-1150 | C-O stretch | Ester, Ether |
A theoretical-experimental spectral correlation is not possible without experimental data. However, computational methods, such as Density Functional Theory (DFT), could be employed to calculate the theoretical vibrational frequencies. These calculated frequencies could then be compared with the predicted values based on group frequency tables to provide a more refined theoretical understanding of the IR spectrum of this compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular weight of this compound is 256.3 g/mol . sigmaaldrich.com
The fragmentation of benzyl esters often involves characteristic rearrangements. miamioh.edu For this compound, the expected molecular ion peak would appear at an m/z corresponding to its molecular weight. Common fragmentation pathways for benzyl benzoate derivatives include the loss of the benzyl group or fragments from the benzoate moiety. For instance, in related compounds like benzyl 4-methylbenzoate, a prominent peak is observed at m/z 119, corresponding to the 4-methylbenzoyl cation. nih.gov A similar fragmentation pattern can be anticipated for this compound, likely yielding fragments representative of the methoxy- and methyl-substituted benzoyl portion and the benzyl group.
Table 1: Predicted Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.3 g/mol |
| Predicted Key Fragments | Benzyl cation, 3-methoxy-4-methylbenzoyl cation |
Chromatographic Techniques for Purity and Analysis
Chromatographic methods are essential for assessing the purity of this compound and for its quantitative analysis in various mixtures.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally unstable compounds like this compound. Reversed-phase HPLC, often employing a C18 column, is a common approach for analyzing benzoate esters. oup.com The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
For instance, a study on the analysis of cosmetic preservatives utilized a C18 column with a gradient elution of a water-acetonitrile mixture to separate various benzoate esters. oup.com A similar system, potentially with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile, would be suitable for the analysis of this compound. usda.gov The use of a photodiode array (PDA) detector would allow for the monitoring of the elution at multiple wavelengths, aiding in peak identification and purity assessment. shimadzu.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for identifying and quantifying compounds in complex matrices. mdpi.com An LC-MS method for this compound would involve separating the compound using an appropriate HPLC column and conditions, followed by its introduction into the mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique for LC-MS, which would generate protonated molecules [M+H]+ or other adducts of the analyte. rjpharmacognosy.ir This allows for the confirmation of the molecular weight and can provide structural information through MS/MS fragmentation. LC-MS/MS methods have been developed for the analysis of related benzoate compounds in various samples, demonstrating the feasibility of this approach for this compound. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. shimadzu.com A UPLC method for this compound would offer improved separation efficiency, allowing for better resolution from potential impurities. The analytical conditions would be similar to HPLC but with instrumentation capable of handling the higher backpressures generated by the smaller particle size columns. shimadzu.com
Table 2: Chromatographic Methods for the Analysis of Benzoate Esters
| Technique | Stationary Phase (Typical) | Mobile Phase (Typical) | Detection |
| HPLC | C18 | Water/Acetonitrile or Methanol Gradient | UV/PDA |
| LC-MS | C18 | Water/Acetonitrile or Methanol Gradient | Mass Spectrometry |
| UPLC | Sub-2 µm C18 | Water/Acetonitrile or Methanol Gradient | UV/PDA, Mass Spectrometry |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific X-ray crystal structure for this compound is publicly available, the analysis of related compounds provides valuable insights into its likely solid-state conformation.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most popular and versatile methods available in computational chemistry. DFT would be used to find the most stable three-dimensional arrangement of atoms in the Benzyl (B1604629) 3-methoxy-4-methylbenzoate molecule, a process known as geometry optimization. This would provide theoretical data on bond lengths, bond angles, and dihedral angles.
The accuracy of DFT calculations is dependent on the chosen functional and basis set. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are hybrid functionals that combine a portion of exact exchange from Hartree-Fock theory with other exchange and correlation functionals. arabjchem.org The choice of functional is crucial for obtaining reliable results.
A basis set is a set of mathematical functions used to represent the electronic wave function in the calculations. Larger basis sets provide more accurate results but are computationally more expensive. A common choice for a molecule of this size would be a Pople-style basis set, such as 6-311G(d,p), which provides a good balance of accuracy and computational cost. arabjchem.org
Electronic Structure and Reactivity Descriptors
Once the molecule's geometry is optimized, further calculations can be performed to understand its electronic properties and predict its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a more reactive molecule.
Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule. irjweb.com By partitioning the total electron density among the atoms, it provides insight into the electrostatic potential of the molecule. This analysis would identify the electron-rich and electron-deficient centers in Benzyl 3-methoxy-4-methylbenzoate, which is crucial for predicting how the molecule might interact with other reagents, particularly in electrophilic and nucleophilic reactions.
While the framework for a thorough theoretical and computational investigation of this compound is well-established, the specific data for this compound remains elusive in the current body of scientific literature. The execution of the analyses described above would be necessary to generate the detailed, scientifically accurate information requested. Without such a study, a comprehensive article on the quantum chemical properties of this compound cannot be completed.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, highlighting regions that are electron-rich or electron-poor. uni-muenchen.de This map is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the optimized molecular structure. The potential is then represented by a color spectrum. Typically, red indicates regions of high negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Conversely, blue represents areas of high positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. Green and yellow denote regions with intermediate or near-zero potential. researchgate.netresearchgate.net
For this compound, the MEP map would reveal distinct features:
Negative Regions (Red/Yellow): The most significant negative potential is expected to be localized around the oxygen atoms. Specifically, the carbonyl oxygen (C=O) of the ester group will be a primary site of negative potential, making it a strong hydrogen bond acceptor. The oxygen atom of the methoxy (B1213986) (–OCH₃) group will also exhibit a negative potential, though likely less intense than the carbonyl oxygen. nih.gov These electron-rich zones are the most probable sites for interactions with electrophiles or positive centers.
Positive Regions (Blue): The most positive potential is anticipated to be around the hydrogen atoms of the benzyl group's CH₂ and the aromatic rings. These areas are electron-deficient and represent the likely sites for interaction with nucleophiles.
Neutral Regions (Green): The carbon skeletons of the aromatic rings and the methyl group would likely show a near-neutral potential.
This detailed charge landscape provided by the MEP map is fundamental for understanding the molecule's reactivity, intermolecular interactions, and potential role in biological systems. researchgate.net
Spectroscopic Property Prediction from Computational Methods
Computational methods allow for the accurate prediction of spectroscopic data, such as NMR and IR spectra. These theoretical calculations are vital for interpreting experimental spectra, assigning signals to specific atoms or vibrational modes, and confirming molecular structures.
Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. rsc.orgrsc.org This method, often employed within the framework of Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.govimist.ma The theoretical chemical shifts (δ) are then obtained by referencing these calculated shielding values (σ) to the shielding value of a standard reference compound, typically Tetramethylsilane (TMS), using the formula: δ_calc = σ_ref - σ_calc. imist.ma
For this compound, theoretical calculations would be performed on its optimized geometry. The predicted chemical shifts provide a basis for assigning the peaks in an experimental spectrum. DFT functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used for such calculations. imist.maepstem.net
Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated via GIAO Method) This table presents hypothetical but scientifically plausible data representative of a theoretical calculation.
¹³C NMR| Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 166.5 |
| Aromatic C-O | 161.8 |
| Aromatic C-CO | 122.1 |
| Aromatic C-CH₃ | 142.0 |
| Benzyl C (CH₂) | 66.8 |
| Methoxy C (OCH₃) | 55.7 |
| Methyl C (CH₃) | 16.5 |
| Aromatic CHs | 110.2 - 133.5 |
¹H NMR
| Atom Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzyl CH₂ | 5.31 |
| Methoxy OCH₃ | 3.88 |
| Methyl CH₃ | 2.25 |
| Aromatic Hs (benzoate ring) | 7.45 - 7.80 |
| Aromatic Hs (benzyl ring) | 7.28 - 7.40 |
Theoretical Infrared Vibrational Frequency Calculations and Scaling Factors (VEDA4f)
Theoretical calculations of infrared (IR) vibrational frequencies are performed to understand the vibrational modes of a molecule. These calculations, typically using DFT methods, determine the harmonic frequencies of the normal modes of vibration. sphinxsai.com However, calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. To correct this, the calculated frequencies are uniformly scaled using empirical scaling factors. epstem.net
The software VEDA4f (Vibrational Energy Distribution Analysis) is then used to provide a detailed assignment of each vibrational mode by calculating the Potential Energy Distribution (PED). PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, allowing for unambiguous assignments. epstem.net
For this compound, a theoretical IR spectrum would show characteristic peaks for its functional groups.
Table 2: Selected Theoretical Vibrational Frequencies and Assignments for this compound This table presents hypothetical but scientifically plausible data representative of a theoretical calculation.
| Scaled Frequency (cm⁻¹) | PED (%) and Assignment |
|---|---|
| 3065 | 98% C-H stretch (aromatic) |
| 2950 | 95% C-H stretch (methyl, methoxy) |
| 1720 | 88% C=O stretch (ester carbonyl) |
| 1610, 1585 | 80% C=C stretch (aromatic ring) |
| 1255 | 75% C-O stretch (asymmetric, ester) |
| 1120 | 70% C-O-C stretch (ether) |
| 750 | 65% C-H bend (out-of-plane, aromatic) |
Conformational Analysis and Molecular Dynamics Simulations
This compound is a flexible molecule with several rotatable single bonds, primarily the C-O and C-C bonds of the ester linkage. Conformational analysis is therefore essential to identify the most stable, low-energy arrangements of the molecule. nih.gov This can be achieved by systematically rotating the key dihedral angles and calculating the potential energy at each step to map out the potential energy surface.
Biological Activity and Mechanistic Investigations
Antimicrobial Activity of Benzyl (B1604629) Benzoate (B1203000) Derivatives and Analogues
Benzyl benzoate and its derivatives have emerged as a significant class of compounds with notable antimicrobial properties. Research has focused on their efficacy against various bacterial pathogens, the elucidation of their mechanism of action, and the relationship between their chemical structure and biological activity.
A series of synthesized benzyl and benzoyl benzoic acid derivatives have demonstrated significant antimicrobial activity. nih.gov One representative compound, in particular, showed excellent efficacy against Staphylococcus epidermidis, with a Minimum Inhibitory Concentration (MIC) of 0.5 μg/mL, a potency comparable to the antibiotic vancomycin. nih.govpolyu.edu.hknih.gov These derivatives were also tested against Streptococcus pneumoniae and Staphylococcus aureus, both of which are included on the World Health Organization's priority pathogen list for the research and development of new antibiotics. nih.gov
The antimicrobial activities of these compounds are influenced by the substituents on their benzene (B151609) rings. For instance, a trifluoromethyl-substituted compound exhibited a potent MIC of 1 μg/mL against S. pneumoniae. nih.gov In other studies, benzyl benzoate isolated from the rhizome of Kaempferia rotunda showed moderate antibacterial activity against S. aureus at concentrations of 100–500 µg/mL, producing an inhibition zone of 6.1–9.1 mm. ugm.ac.id Further research on benzyl guanidine (B92328) derivatives also revealed potent activity; a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed an MIC of 0.5 µg/mL against S. aureus. nih.govmdpi.com
| Compound/Derivative | Bacterial Strain | Activity (MIC) |
|---|---|---|
| Representative Benzyl Benzoic Acid Derivative | Staphylococcus epidermidis | 0.5 μg/mL nih.govpolyu.edu.hknih.gov |
| Trifluoromethyl Substituted Benzyl Benzoic Acid (5e) | Streptococcus pneumoniae | 1 μg/mL nih.gov |
| Benzyl Benzoate (from K. rotunda) | Staphylococcus aureus | 100–500 µg/mL ugm.ac.id |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | Staphylococcus aureus | 0.5 μg/mL nih.govmdpi.com |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine (9m) | Escherichia coli | 1 μg/mL nih.govmdpi.com |
| 3-(4-trifluoromethyl)-benzyloxy aminoguanidine (B1677879) hydrazone (10d) | Staphylococcus aureus | 1 μg/mL nih.govmdpi.com |
The type II fatty acid synthesis (FAS-II) system in bacteria is an essential pathway for cell survival and differs significantly from the fatty acid synthesis pathway in humans, making it a prime target for novel antibacterial agents. wjarr.com The inhibition of this pathway is a validated strategy, as seen with the antiseptic triclosan, which targets the enoyl-acyl carrier protein reductase (FabI) enzyme. wjarr.comresearchgate.net
Research into novel inhibitors has included compounds derived from methyl benzoate analogues. In one study, a new compound was synthesized from methyl 3-amino-4-methoxybenzoate and palmitoyl (B13399708) chloride. wjarr.com This resulting molecule demonstrated inhibitory activity against test bacteria, highlighting the potential of methyl benzoate derivatives to serve as scaffolds for new antibacterials targeting the FAS-II pathway. wjarr.com The bacterial FAS-II pathway consists of a series of individual enzymes, each representing a potential target for the development of new antibacterial therapeutics. nih.gov Natural products like platensimycin (B21506) and platencin (B21511) have been shown to inhibit the fatty acid biosynthesis of S. aureus and S. pneumoniae by targeting the condensing enzymes FabF and FabH. mdpi.com This provides a strong rationale for exploring methyl benzoate analogues as inhibitors of this critical bacterial process. nih.govnih.gov
Structure-activity relationship (SAR) studies have provided critical insights into the antimicrobial efficacy of benzyl benzoate derivatives. A key finding is that the substitution pattern on the aromatic rings significantly impacts activity. For instance, the presence of electron-withdrawing groups on the benzoic acid moiety, such as trifluoromethyl or chloro groups, generally enhances antimicrobial activity against strains like S. pneumoniae and S. aureus. nih.gov
The position of the functional groups is also crucial. Studies have shown that the benzoic acid group must be at the 2-position relative to the benzyl or benzoyl group for the compound to be active. nih.govpolyu.edu.hk When the benzoic acid group was moved to the 3-position, the antimicrobial activity was lost. nih.govpolyu.edu.hk Similarly, converting the benzoic acid moiety to a methoxy (B1213986) group also resulted in a loss of activity. nih.govpolyu.edu.hk This suggests that the carboxylic acid is essential for interaction with the target, likely through ionic bonding. nih.gov Furthermore, benzyl benzoic acid derivatives were found to be slightly more potent than their benzoyl benzoic acid counterparts, which may be due to the greater conformational flexibility of the benzyl structure. nih.govpolyu.edu.hk
The primary mechanism of antimicrobial action for the studied benzyl and benzoyl benzoic acid derivatives is the inhibition of bacterial transcription. nih.gov Transcription is a vital process requiring the core RNA polymerase (RNAP) enzyme to associate with a sigma (σ) factor to form a holoenzyme. nih.govpolyu.edu.hknih.gov This holoenzyme is responsible for recognizing gene promoters and initiating RNA synthesis. nih.gov
It has been demonstrated through biochemical and cellular assays that these compounds function by disrupting the crucial protein-protein interaction between the RNAP core enzyme and the σ factor. nih.govpolyu.edu.hknih.gov Specifically, they are designed to mimic the σ factor at its main binding site on the β' subunit of RNAP, thereby preventing the formation of the functional holoenzyme. nih.gov By inhibiting the binding of σ to RNAP, these benzyl benzoate derivatives effectively block transcription, leading to the cessation of bacterial growth. nih.govpolyu.edu.hk
Neuroprotective Potential of Related Benzoate Esters
Beyond antimicrobial applications, related benzoate esters are being investigated for their potential role in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's.
A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into insoluble fibrils, which form senile plaques in the brain. nih.gov Therefore, inhibiting this fibrillation process is a major therapeutic strategy. While there is no direct research on Benzyl 3-methoxy-4-methylbenzoate or methyl 3-methoxy-4-methylbenzoate, studies on structurally related compounds offer valuable insights.
For example, 3-(4-Hydroxy-3-methoxyphenyl) propionic acid (HMPA), a compound that shares a 3-methoxy-substituted phenyl ring, has been shown to inhibit both the nucleation and elongation phases of Aβ aggregation in vitro. mdpi.com However, SAR studies on other classes of compounds, such as polyphenolic biflavonoids, indicate that the presence of methoxy groups can diminish the inhibitory effect on Aβ fibrillation compared to hydroxyl groups. biomolther.org Amentoflavone, which has multiple hydroxyl groups, was found to be a potent inhibitor of Aβ fibrillization, while related biflavonoids with methoxy substitutions were less effective. biomolther.org This suggests that while the benzoate ester structure is a candidate for neuroprotective activity, the specific substitutions, such as the methoxy group in methyl 3-methoxy-4-methylbenzoate, would need to be specifically evaluated to determine their precise effect on Aβ aggregation.
Implications for Neurological Research
While direct studies on this compound are not prominent, research into structurally related compounds offers insight into its potential neurological effects. One such related molecule, 4-methoxy benzyl alcohol (4-MA), has shown promise in the context of neuroprotection. nih.gov Studies have investigated the effects of 4-MA on the neurovascular unit (NVU) in rats following cerebral ischemia-reperfusion injury (CIRI), a major contributor to the deterioration seen in ischemic stroke. nih.gov
Research indicates that 4-MA can improve the ultrastructural changes in the NVU and protect it by enhancing the expression of neuronal proteins like Microtubule-Associated Protein-2 (MAP-2). nih.gov In in-vitro models of oxygen-glucose deprivation and re-oxygenation, 4-MA demonstrated significant anti-oxidant and anti-apoptotic effects on neurons. nih.gov The compound was found to increase levels of Superoxide (B77818) dismutase (SOD), Nitric Oxide (NO), and the anti-apoptotic protein Bcl-2, while decreasing the pro-apoptotic protein Bax. nih.gov These findings suggest that 4-MA may protect against ischemic stroke by ameliorating the microenvironment of the NVU and inhibiting oxidative stress and apoptosis. nih.gov The neuroprotective activities of compounds like 4-MA suggest that this compound could be a candidate for similar neurological research.
Antioxidant and Anti-inflammatory Properties in Related Structures
The antioxidant and anti-inflammatory properties of benzoic acid derivatives are strongly linked to their chemical structure, particularly the substitution pattern on the benzene ring. researchgate.netsemanticscholar.org Studies on various hydroxybenzoic acid derivatives have shown that they can act as potent antioxidants against superoxide radicals. researchgate.netantiox.org The efficacy of this antioxidant activity is highly dependent on the position of the hydroxyl (-OH) groups relative to the carboxylate group. researchgate.netsemanticscholar.org
Derivatives with a hydroxyl group in the ortho or para position typically exhibit the strongest antioxidant properties. researchgate.netsemanticscholar.org For instance, among monohydroxybenzoic acids, 2-hydroxybenzoic acid (salicylic acid) is a better antioxidant than 4-hydroxybenzoic acid, and both are significantly more effective than 3-hydroxybenzoic acid. semanticscholar.org This is attributed to their hydrogen-donating capacity. Similarly, for dihydroxybenzoic acids, the relative positions of the hydroxyl groups are crucial, with 2,5-dihydroxybenzoic acid showing excellent antioxidant properties. semanticscholar.org Conversely, blocking the hydroxyl group leads to a significant decrease in antioxidant capacity. researchgate.net
Certain benzoic acid derivatives, such as protocatechuic acid and vanillic acid, have also been noted for their anti-inflammatory properties, with the ability to inhibit inflammatory mediators. ijcrt.org The search for new anti-inflammatory agents has led to the synthesis of novel compounds that incorporate these structural features, sometimes combined with free radical scavenging properties, which could be beneficial in treating inflammatory diseases and cancer. nih.gov
Antitumor and Antiproliferative Activities of Related Benzoate Conjugates
Benzoate structures are integral to various conjugates that exhibit significant antitumor and antiproliferative activities. The biological activity of these complex molecules is often highly sensitive to structural modifications on the aromatic ring.
For example, a series of new antiproliferative compounds, 5H-pyridophenoxazin-5-ones, which are structurally related to the actinomycin (B1170597) chromophore, were synthesized and evaluated against human cancer cell lines. nih.gov The study demonstrated that the cytotoxic activity was profoundly influenced by substituents on the ring system. Introducing electron-withdrawing groups, such as a nitro group, at specific positions increased cytotoxic activity. nih.gov In contrast, adding electron-donating methyl groups at any position resulted in a 10- to 100-fold decrease in activity. nih.gov This highlights the critical role of electronic effects in the compound's mechanism of action.
Similarly, new benzoxazole (B165842) derivatives containing rings such as 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) have been synthesized and screened for their antiproliferative effects against breast cancer cell lines. nih.gov Certain compounds in this class were identified as potent, selective, and promising anti-breast cancer agents that promote apoptosis. nih.gov These examples underscore how the benzoate motif can be incorporated into larger molecular frameworks to create potent antiproliferative agents, where activity can be fine-tuned through chemical substitutions.
Insecticidal and Repellent Activities of Benzyl Esters
Benzyl esters, the class of compounds to which this compound belongs, are known for their significant insecticidal and repellent activities. researchgate.netnih.gov Research has shown that naturally occurring and synthetic benzyl esters can be toxic to various insect pests at different life stages. researchgate.netnih.gov For instance, methyl benzoate and its analogs have demonstrated toxicity against gypsy moth larvae and brown marmorated stink bug nymphs. researchgate.netnih.gov Benzyl benzoate is also a well-known acaricide and insecticide. nih.gov
These compounds can be applied in various ways, including as contact toxins, fumigants, and repellents. nih.govresearchgate.net The effectiveness of these compounds has prompted research into their use as more environmentally friendly pesticides. researchgate.netnih.gov
The toxicity of benzyl esters varies significantly depending on the specific ester and the target insect. Comparative studies have evaluated their efficacy against pests like the red flour beetle (Tribolium castaneum) and have benchmarked them against commercial pesticides.
For example, benzyl alcohol (BA) and benzyl benzoate (BB) were tested for their insecticidal activity against T. castaneum. researchgate.net BA was found to be a more potent fumigant than BB, with a significantly lower LC50 value (the concentration required to kill 50% of the test population). nih.gov In direct contact toxicity assays, both compounds showed significant effects, again with BA being effective at a lower concentration than BB. researchgate.net Studies have also shown that some methyl benzoate analogs are 1.3 to 3.4 times more toxic to certain insect larvae and nymphs than commercial pesticides like pyriproxyfen (B1678527) and acetamiprid. researchgate.netnih.gov
Table 1: Comparative Toxicity of Benzyl Alcohol and Benzyl Benzoate against T. castaneum This table is interactive. You can sort and filter the data.
| Compound | Assay Type | LC50 Value |
|---|---|---|
| Benzyl Alcohol (BA) | Direct Contact | 1.77% |
| Benzyl Benzoate (BB) | Direct Contact | 3.114% |
| Benzyl Alcohol (BA) | Impregnated Paper | 2.63% |
| Benzyl Benzoate (BB) | Impregnated Paper | 11.75% |
| Benzyl Alcohol (BA) | Fumigant | 6.72 µL/L |
| Benzyl Benzoate (BB) | Fumigant | 464 µL/L |
Data sourced from references nih.govresearchgate.net.
The relationship between the chemical structure of benzyl esters and their repellent activity (SAR) is a key area of research for developing new and more effective insect repellents. researchgate.netnih.gov The well-known repellent DEET is itself a benzyl derivative, sharing a similar chemical skeleton with methyl benzoate, which provides a basis for SAR exploration. researchgate.netnih.govsigmaaldrich.com
Unlike methyl benzoate, which can be lethal to insects, DEET primarily acts as a repellent. researchgate.netnih.gov The structural differences—a diethylamide group and a methyl group on the benzene ring in DEET—are responsible for this functional divergence. researchgate.netnih.gov By systematically modifying the structure of the benzyl ester molecule, researchers can probe how these changes affect repellency and toxicity. researchgate.netnih.gov For example, studies have examined how the length of the alkyl chain in the alcohol portion of benzoate esters correlates with toxicity against insects like Drosophila suzukii. researchgate.net Understanding these relationships allows for the rational design of molecules that could lead to more efficient, safer, and environmentally benign pesticides. researchgate.netnih.gov
Applications in Advanced Materials and Chemical Industries
Role as a Building Block in Complex Organic Synthesis
Benzyl (B1604629) 3-methoxy-4-methylbenzoate serves as a valuable building block in the intricate field of organic synthesis. sigmaaldrich.com The ester functional group, combined with the substituted aromatic ring, provides a versatile scaffold for constructing more complex molecular architectures. The parent compound, 3-methoxy-4-methylbenzoic acid, is widely utilized as a foundational component in the synthesis of elaborate molecules. chemixl.comnbinno.com
In multi-step syntheses, the benzyl group in Benzyl 3-methoxy-4-methylbenzoate can function as a protecting group for the carboxylic acid functionality. This allows chemists to perform reactions on other parts of the molecule without affecting the carboxylic acid. The benzyl group can be selectively removed under specific conditions later in the synthetic sequence. This strategy is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules.
The reactivity of the aromatic ring, influenced by the electron-donating methoxy (B1213986) and methyl groups, also allows for various electrophilic substitution reactions, further expanding its utility as a building block for diverse chemical structures.
Intermediates for Pharmaceutical Compounds
The structural motif present in this compound is of significant interest in the pharmaceutical industry. Its precursor, 3-methoxy-4-methylbenzoic acid, is recognized as a crucial intermediate in the production of pharmaceuticals. chemixl.comnbinno.com Furthermore, the related compound, methyl 3-methoxy-4-methylbenzoate, is explicitly cited as a valuable intermediate for pharmaceutical preparations. google.com
This strong evidence suggests that this compound likely functions in a similar capacity. It can serve as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The specific arrangement of the methoxy and methyl groups on the benzene (B151609) ring can be a critical feature for the biological activity of the final drug molecule. The use of the benzyl ester, as opposed to a simpler methyl ester, can sometimes offer advantages in terms of solubility, crystallinity, or reactivity during the synthetic process.
Development of Agrochemicals and Bioactive Molecules
The applications of this chemical family extend into the development of agrochemicals and other bioactive molecules. For instance, 3-methoxy-4-methylbenzoic acid is used in the preparation of acyl pentapeptide lactone in actinomycin-producing Streptomyces, highlighting its role in synthesizing biologically active compounds. nbinno.comchemicalbook.com Additionally, related benzoic acid derivatives have shown antibacterial properties. jaiswaminarayanmultichem.in
While direct evidence for the use of this compound in agrochemical synthesis is not prominent, its structural elements are consistent with those found in some modern pesticides and herbicides. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds, and intermediates like this compound are valuable starting points for creating novel and effective crop protection agents.
Utilization in Polymer Science and Material Development
In the realm of polymer science, aromatic esters can play a significant role. Aromatic methoxycarboxylates, a class to which this compound belongs, have been noted for their potential use as components in polyesters. google.com The incorporation of such aromatic units into a polymer backbone can impart desirable properties such as thermal stability, rigidity, and specific optical characteristics.
The synthesis of novel polymers often relies on the availability of functionalized monomers. While not a primary application at present, this compound could potentially be modified to create a polymerizable monomer. For example, the introduction of a vinyl group or other polymerizable functionality would allow for its incorporation into various polymer chains, leading to new materials with tailored properties. The synthesis of copolymers using benzoic acid derivatives has been demonstrated, indicating the feasibility of this approach. researchgate.net
Applications in Specialty Chemicals (e.g., Dyes, Fragrances)
The potential for this compound to be used in the production of specialty chemicals, such as dyes and fragrances, is another area of interest. Its precursor, 3-methoxy-4-methylbenzoic acid, is considered a potential intermediate for these applications. chemixl.com
In the fragrance industry, the scent of an ester is determined by its alcohol and carboxylic acid components. Methyl benzoate (B1203000), a simpler related compound, is known for its pleasant smell and is used in perfumery. thegoodscentscompany.com It is plausible that this compound could possess unique olfactory properties that would make it a valuable ingredient in fragrance formulations.
Similarly, in the dye industry, aromatic compounds are the fundamental chromophores. The structure of this compound could be chemically modified to create new dye molecules with specific colors and properties.
Compound Data
Below are tables detailing the compounds mentioned in this article.
Interactive Data Table: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C16H16O3 | 256.30 | 1371576-62-3 |
| 3-Methoxy-4-methylbenzoic acid | C9H10O3 | 166.17 | 7151-68-0 |
| Methyl 3-methoxy-4-methylbenzoate | C10H12O3 | 180.20 | 3556-83-0 |
| Methyl benzoate | C8H8O2 | 136.15 | 93-58-3 |
| Benzyl 4-methylbenzoate | C15H14O2 | 226.27 | 5467-99-2 |
Concluding Remarks and Future Research Perspectives
Current Challenges in Benzyl (B1604629) 3-methoxy-4-methylbenzoate Research
The primary and most significant challenge is the apparent lack of any foundational research. Without prior synthesis and characterization, the scientific community has no starting point for further investigation. The initial hurdle would be to develop a viable and efficient synthetic route to produce the compound in a pure form.
Emerging Methodologies for Synthesis and Characterization
Should research into this compound be initiated, modern synthetic methodologies could be employed. This could include the use of advanced coupling agents for the esterification of 3-methoxy-4-methylbenzoic acid and benzyl alcohol to maximize yield and purity. Following a successful synthesis, a full suite of characterization techniques would be necessary, including:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the precise molecular structure.
Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy to identify the functional groups present in the molecule.
Melting point and boiling point determination to ascertain its physical properties and purity.
Opportunities for Mechanistic Elucidation and Targeted Applications
Once synthesized and characterized, a wide range of research opportunities would open up. The unique substitution pattern on the benzene (B151609) ring could impart interesting electronic and steric properties, making it a candidate for various applications. Preliminary computational studies could be conducted to predict its potential biological activity or material properties, guiding initial experimental investigations. Based on the structures of related benzyl benzoate (B1203000) compounds, potential areas of exploration could include its use as a fragrance component, a plasticizer, or a precursor for more complex molecules. However, without experimental data, these remain speculative.
Interdisciplinary Research Avenues for Benzyl Benzoate Compounds
The broader class of benzyl benzoate compounds has found applications in perfumery, pharmaceuticals, and materials science. Research into a novel compound like Benzyl 3-methoxy-4-methylbenzoate could foster interdisciplinary collaborations. For instance, medicinal chemists could investigate its potential as a therapeutic agent, while materials scientists could explore its utility in the development of new polymers or other advanced materials. The specific methoxy (B1213986) and methyl substitutions could modulate properties such as solubility, reactivity, and biological interactions compared to the parent benzyl benzoate.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl 3-methoxy-4-methylbenzoate, and what reaction conditions are typically employed?
- Methodology : The synthesis typically begins with 3-methoxy-4-methylbenzoic acid. Esterification with benzyl alcohol is performed using acid catalysts like concentrated sulfuric acid or p-toluenesulfonic acid under reflux conditions (80–120°C). A Dean-Stark apparatus may be employed to remove water and shift equilibrium toward product formation. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- TLC : Monitor reaction progress using hexane:ethyl acetate (8:2) with an expected Rf ≈ 0.5–0.6 .
- GC/MS : Verify purity (>98%) and molecular ion peak (m/z 256.3 for [M+H]⁺) .
- NMR : ¹H NMR (CDCl₃) should show signals for benzyl protons (δ 5.35 ppm, singlet), aromatic protons (δ 6.8–7.4 ppm), and methoxy/methyl groups (δ 3.8–2.3 ppm) .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
- Guidelines : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong acids/bases to prevent ester hydrolysis .
Advanced Research Questions
Q. What strategies can optimize the esterification yield of this compound, considering competing side reactions?
- Optimization Approaches :
- Catalyst Selection : Compare Brønsted acids (H₂SO₄) vs. Lewis acids (TiCl₄). Lewis acids may reduce side reactions like benzyl alcohol dehydration .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yields >85% .
- Solvent-Free Conditions : Minimize solvent waste and improve atom economy .
Q. How does the introduction of a benzyl group influence the compound’s reactivity in further functionalization reactions?
- Reactivity Insights :
- The benzyl ester acts as a protecting group, stabilizing the carboxylic acid moiety during subsequent reactions (e.g., halogenation or nitration).
- Hydrogenolysis (H₂/Pd-C) can selectively remove the benzyl group, regenerating the free acid for downstream modifications .
Q. What analytical techniques are critical for resolving data contradictions in the structural elucidation of derivatives?
- Advanced Techniques :
- HRMS : Confirm molecular formula (C₁₆H₁₆O₃, exact mass 256.1099) to rule out isomeric impurities .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons .
- X-Ray Crystallography : Resolve absolute configuration for chiral derivatives .
Q. In designing biological studies, how can researchers assess the interaction of this compound with enzyme systems?
- Biological Assay Design :
- Enzyme Inhibition : Use fluorometric assays (e.g., esterase/lipase inhibition) with IC₅₀ calculations. Compare with methyl or ethyl analogs to evaluate steric effects .
- Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina, focusing on methoxy/methyl substituent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
